molecular formula C8H6N2O2 B040317 Imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 6200-60-8

Imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B040317
CAS No.: 6200-60-8
M. Wt: 162.15 g/mol
InChI Key: DOGXPDFZEQXZDS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is recognized for its significant applications in medicinal chemistry, particularly due to its potential as a pharmacophore in drug discovery .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-3-carboxylic acid has been recognized as a significant scaffold in medicinal chemistry, with a wide range of applications . It has been used to develop novel KRAS G12C inhibitors , which are potent anticancer agents . KRAS G12C is a common mutation in various cancers and is a primary target of this compound .

Mode of Action

The compound interacts with its targets through covalent bonding . This interaction results in the inhibition of the target protein, thereby preventing the proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .

Biochemical Pathways

The compound affects the KRAS pathway, which plays a crucial role in cell proliferation and survival . By inhibiting the KRAS G12C mutation, the compound disrupts this pathway, leading to the death of cancer cells .

Pharmacokinetics

This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties, contributing to its bioavailability .

Result of Action

The compound’s action results in potent anti-cancer effects. For instance, one derivative of the compound, referred to as I-11, has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . This indicates the potential of the compound as a lead compound for the treatment of intractable cancers .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, adequate ventilation is necessary when handling the compound to avoid inhalation, which can cause respiratory tract irritation . Furthermore, the compound should be stored in suitable, closed containers for disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as multicomponent reactions and oxidative coupling due to their efficiency and high yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGXPDFZEQXZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211053
Record name Imidazo(1,2-a)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6200-60-8
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid
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Record name Imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid
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Record name imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name IMIDAZO(1,2-A)PYRIDINE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of imidazo[1,2-a]pyridine-3-carboxylic acid in organic synthesis?

A: this compound serves as a valuable building block for synthesizing diverse 3-aryl-imidazo[1,2-a]pyridine derivatives. These derivatives are important because the imidazo[1,2-a]pyridine scaffold is found in numerous bioactive molecules with potential applications in medicinal chemistry. [, , ]

Q2: What novel synthetic approaches have been developed for 3-aryl-imidazo[1,2-a]pyridines using this compound?

A: Recent research highlights a palladium-catalyzed decarboxylative arylation reaction. This reaction utilizes this compound and readily available aryl halides (like aryl chlorides and bromides) to efficiently produce 3-aryl-imidazo[1,2-a]pyridines. [, ] Notably, some reactions can be performed under environmentally friendly conditions, like in aqueous media and open air. []

Q3: What are the advantages of using aryl chlorides in these palladium-catalyzed reactions?

A: Aryl chlorides offer a cost-effective and widely available alternative to other aryl halides, making them attractive reagents for large-scale synthesis. []

Q4: Are there any specific examples of how the synthesized compounds have been tested for biological activity?

A: While the provided research focuses heavily on the synthetic methodology, one study found that some of the synthesized 3-aryl-imidazo[1,2-a]pyridines demonstrated antibacterial activity against Staphylococcus aureus. [] This finding suggests potential applications in developing new antibacterial agents.

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